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For Researchers, Scientists, and Drug Development Professionals

Introduction
Allyl phenylacetate is a synthetic aroma chemical prized for its unique and complex olfactory

profile. Characterized by a sweet, honey-like aroma with fruity and floral undertones, it finds

extensive application in the flavor and fragrance industries.[1][2] This technical guide provides

an in-depth overview of allyl phenylacetate, including its chemical properties, synthesis,

applications in flavor and fragrance formulations, and its interaction with human olfactory

receptors.

Chemical and Physical Properties
Allyl phenylacetate is an ester of allyl alcohol and phenylacetic acid.[1] It is a colorless to pale

yellow liquid with a distinctive sweet, honey, and fruity aroma.[2][3] Key physical and chemical

properties are summarized in the table below.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b158485?utm_src=pdf-interest
https://www.benchchem.com/product/b158485?utm_src=pdf-body
https://en.wikipedia.org/wiki/Allyl_phenylacetate
https://www.thegoodscentscompany.com/data/rw1002911.html
https://www.benchchem.com/product/b158485?utm_src=pdf-body
https://www.benchchem.com/product/b158485?utm_src=pdf-body
https://en.wikipedia.org/wiki/Allyl_phenylacetate
https://www.thegoodscentscompany.com/data/rw1002911.html
https://fragrancematerialsafetyresource.elsevier.com/sites/default/files/1797-74-6.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b158485?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Reference

Chemical Formula C₁₁H₁₂O₂ [3]

Molecular Weight 176.21 g/mol [3]

CAS Number 1797-74-6 [3]

FEMA Number 2039 [2]

Appearance Colorless to pale yellow liquid [3]

Odor Profile
Sweet, honey, fruity, floral,

rummy
[2]

Boiling Point 239-240 °C at 760 mmHg [3]

Flash Point >100 °C (>212 °F) [2]

Specific Gravity 1.033–1.041 @ 25°C [2]

Solubility
Insoluble in water; soluble in

alcohol and oils
[2]

Synthesis of Allyl Phenylacetate
The most common method for synthesizing allyl phenylacetate is through the Fischer-Speier

esterification of phenylacetic acid with allyl alcohol, using an acid catalyst.[1][4][5]

Experimental Protocol: Fischer-Speier Esterification
Materials:

Phenylacetic acid

Allyl alcohol (in excess)

Concentrated sulfuric acid (catalyst)

Toluene (for azeotropic removal of water)

Saturated sodium bicarbonate solution
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Anhydrous sodium sulfate

Apparatus for reflux with a Dean-Stark trap

Separatory funnel

Distillation apparatus

Procedure:

In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, combine

phenylacetic acid, a molar excess of allyl alcohol, and a catalytic amount of concentrated

sulfuric acid in toluene.[6][7]

Heat the mixture to reflux. The water produced during the esterification will be collected in

the Dean-Stark trap as an azeotrope with toluene.[6][8]

Continue the reflux until no more water is collected, indicating the completion of the reaction.

Allow the reaction mixture to cool to room temperature.

Transfer the mixture to a separatory funnel and wash with water, followed by a saturated

sodium bicarbonate solution to neutralize the acidic catalyst, and then again with water.[6]

Dry the organic layer over anhydrous sodium sulfate.

Filter to remove the drying agent.

Purify the crude allyl phenylacetate by vacuum distillation to obtain the final product.[7]
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Fischer-Speier Esterification Workflow
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Applications in Flavor Chemistry
Allyl phenylacetate is valued in flavor compositions for its ability to impart sweet, honey-like

notes.[2] It is particularly effective in creating honey, pineapple, and various fruit and rum

flavors.[9]

Usage Levels in Food Products:

Food Category Typical Use Level (ppm)

Baked Goods 10 - 40

Candy 10 - 15

Data compiled from available industry information.[9]

Experimental Protocol: Sensory Evaluation for Flavor
Threshold Determination (Triangle Test)
The triangle test is a common method to determine if a sensory difference exists between two

samples, which can be adapted to find a detection threshold.[10][11][12][13][14]

Objective: To determine the minimum concentration of allyl phenylacetate detectable in a

specific food or beverage matrix.

Materials:

A panel of trained sensory assessors (typically 15-25).

A series of samples of the food/beverage matrix with increasing concentrations of allyl
phenylacetate.

A control sample of the matrix without any added allyl phenylacetate.

Identical, coded sample containers.

Palate cleansers (e.g., unsalted crackers, filtered water).
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Procedure:

Prepare a range of concentrations of allyl phenylacetate in the desired matrix.

For each concentration level, present three coded samples to each panelist: two will be the

control, and one will contain the allyl phenylacetate. The order of presentation should be

randomized for each panelist.[10]

Instruct the panelists to evaluate the samples from left to right and identify the "odd" or

"different" sample.[13]

Record the responses of each panelist for each concentration level.

The detection threshold is typically defined as the concentration at which a statistically

significant number of panelists can correctly identify the odd sample.
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Triangle Test Workflow for Threshold Determination

Applications in Fragrance Chemistry
In perfumery, allyl phenylacetate contributes a sweet, floral, and slightly animalic honey note,

often reminiscent of jasmine.[12] It is used to enhance and add complexity to floral and oriental

fragrance compositions.
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Example Fragrance Accord Component: While specific formulations are proprietary, allyl
phenylacetate can be a valuable component in building jasmine and honey accords, often

blended with other materials like benzyl acetate, indole, and various floral and sweet notes.

Experimental Protocol: Stability Testing of Allyl
Phenylacetate in a Fragrance Base
Objective: To evaluate the stability of allyl phenylacetate in a hydroalcoholic fragrance base

under accelerated aging conditions.

Materials:

Allyl phenylacetate

Hydroalcoholic fragrance base (e.g., ethanol/water mixture)

Control sample (fragrance base without allyl phenylacetate)

Glass vials with airtight seals

Oven for accelerated aging (e.g., at 40-45°C)

GC-MS for chemical analysis

Trained sensory panel for olfactory evaluation

Procedure:

Prepare a solution of allyl phenylacetate in the fragrance base at a typical concentration.

Prepare a control sample of the fragrance base without the aroma chemical.

Store samples under different conditions:

Accelerated aging: in an oven at a constant elevated temperature (e.g., 40°C).

Room temperature: as a control for real-time aging.
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Light exposure: under a UV lamp to assess photodegradation.

At specified time intervals (e.g., 1, 2, 4, 8, and 12 weeks), analyze the samples.

Chemical Analysis (GC-MS): Quantify the concentration of allyl phenylacetate to determine

its degradation over time.

Olfactory Evaluation: A trained sensory panel evaluates the odor profile of the samples

compared to a freshly prepared standard to detect any changes in scent.

Interaction with Olfactory Receptors and Signaling
Pathway
Allyl phenylacetate is a known ligand for the human olfactory receptor OR51L1.[1][15]

Olfactory receptors are G-protein coupled receptors (GPCRs) located on the surface of

olfactory receptor neurons in the nasal epithelium.[16] The binding of an odorant molecule,

such as allyl phenylacetate, to its specific receptor initiates a signal transduction cascade.

This cascade typically involves the activation of a G-protein (Gαolf), which in turn stimulates

adenylyl cyclase to produce cyclic AMP (cAMP).[17][18] The increase in intracellular cAMP

opens cyclic nucleotide-gated (CNG) ion channels, leading to an influx of cations (primarily

Ca²⁺ and Na⁺). This influx depolarizes the neuron, generating an action potential that is

transmitted to the olfactory bulb in the brain, ultimately resulting in the perception of smell.[18]
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Olfactory Signaling Pathway for Allyl Phenylacetate

Conclusion
Allyl phenylacetate is a versatile and valuable aroma chemical with a distinct honey-sweet

and fruity-floral character. Its applications in both flavor and fragrance are well-established,

contributing significantly to the creation of appealing and complex sensory experiences. A
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thorough understanding of its chemical properties, synthesis, and interaction with the olfactory

system is crucial for its effective utilization in research, product development, and various

scientific disciplines. Further research into its specific flavor and odor thresholds across

different matrices would be beneficial for more precise formulation control.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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